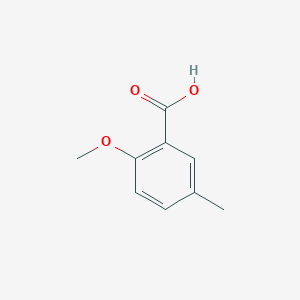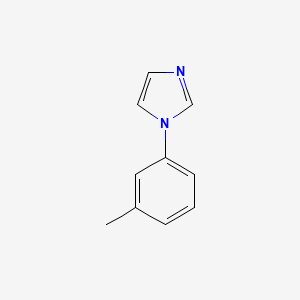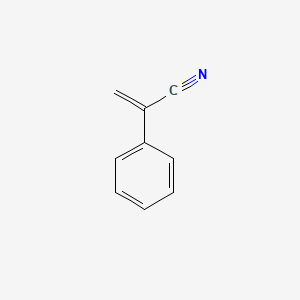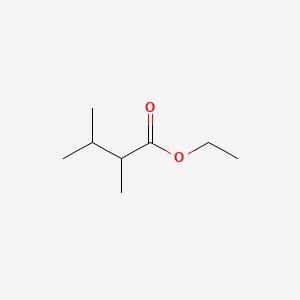
N-phenylpiperidine-4-carboxamide
Descripción general
Descripción
N-phenylpiperidine-4-carboxamide is a chemical compound that belongs to the class of carboxamides, which are characterized by the presence of a carboxamide group (-CONH2) attached to an aromatic ring. This particular compound is structurally related to piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the nitrogen atom of the piperidine ring. The carboxamide functionality is positioned at the fourth carbon of the piperidine ring, indicating its role in the compound's reactivity and potential biological activity.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-phenylpiperidine-4-carboxamide is not directly discussed in the provided papers. However, structural characterization of similar compounds, such as N-phenyl-4-oxo-4H-2-chromone carboxamides, reveals that intramolecular interactions play a significant role in determining the conformation and planarity of the molecules . These interactions, including hydrogen bonding and steric effects, would also be expected to influence the structure of N-phenylpiperidine-4-carboxamide, potentially affecting its biological activity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of N-phenylpiperidine-4-carboxamide would likely involve the carboxamide group, which can participate in various chemical reactions. For example, carboxamide groups can engage in hydrogen bonding, as seen in the novel carboxamide-pyridine N-oxide synthon used for crystal engineering and pharmaceutical cocrystals . Although the specific chemical reactions of N-phenylpiperidine-4-carboxamide are not detailed in the provided papers, the reactivity of the carboxamide group is well-established in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylpiperidine-4-carboxamide, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the synthesis of related compounds often aims to optimize these properties for potential therapeutic applications. For instance, novel 3-phenylpiperidine-4-carboxamides were synthesized with high metabolic stability and good pharmacokinetic profiles, which are important properties for drug candidates . The physical and chemical properties of N-phenylpiperidine-4-carboxamide would need to be determined experimentally to fully understand its potential applications.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Potential
N-phenylpiperidine-4-carboxamide derivatives have been identified as significant in the field of medicinal chemistry, particularly in enzyme inhibition and anticancer research. For instance, substituted benzimidazole carboxamide derivatives have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, exhibiting high potency against PARP enzymes and cellular potency in nanomolar ranges. These compounds, including N-phenylpiperidine-4-carboxamide derivatives, have shown promising results in crossing the blood-brain barrier and in the efficacy against melanoma and breast cancer models, indicating their potential as effective anticancer agents (Penning et al., 2010).
Development of Novel Receptor Antagonists
N-phenylpiperidine-4-carboxamide derivatives have been explored for their role as novel receptor antagonists. In particular, their use as neurokinin-1 receptor antagonists has been studied, showing high metabolic stability and efficacy in certain biological assays (Shirai et al., 2012). These findings suggest the therapeutic potential of these derivatives in treating various conditions mediated by these receptors.
Insect Repellent Research
In the context of insect repellents, the study of N-phenylpiperidine-4-carboxamide derivatives has also gained attention. Research focusing on mosquito odorant receptors has found that novel repellents, including acylpiperidines and carboxamides, can effectively inhibit odorant-evoked currents in mosquito receptors, suggesting that these derivatives could be more potent than traditional repellents like DEET (Grant et al., 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of N-phenylpiperidine-4-carboxamide derivatives have also been a topic of research, with studies focusing on their potential in treating HIV through cell–cell fusion inhibitory activities (Weng et al., 2011). These developments highlight the versatility of N-phenylpiperidine-4-carboxamide derivatives in various therapeutic areas.
Safety And Hazards
Direcciones Futuras
Piperidine derivatives, including “N-phenylpiperidine-4-carboxamide”, continue to be a significant area of research in the field of drug discovery . They are being explored for their potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Propiedades
IUPAC Name |
N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIYQXGTBXWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpiperidine-4-carboxamide | |
CAS RN |
73415-85-7 | |
| Record name | N-Phenyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














